Iclaprim is a synthetic diaminopyrimidine derivative that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR) [, , , ]. It belongs to the class of antibiotics known as diaminopyrimidines, similar to trimethoprim (TMP) [, , , , , , ]. Iclaprim is notable for its potent, extended-spectrum in vitro activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) [, , , , , , , ]. It demonstrates significantly greater potency compared to trimethoprim against various Gram-positive and Gram-negative pathogens [, , ]. Its potential clinical utility lies in treating severe bacterial infections, particularly those caused by drug-resistant Gram-positive pathogens [, , , ].
Iclaprim exerts its antibacterial effect by inhibiting bacterial dihydrofolate reductase (DHFR) [, , , ]. DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of tetrahydrofolic acid [, , ]. Tetrahydrofolic acid, in turn, is a vital cofactor for various metabolic processes in bacteria, including the synthesis of purines, thymidylate, and some amino acids [, , ]. By binding to and inhibiting DHFR, Iclaprim disrupts the folate pathway, ultimately leading to the inhibition of DNA, RNA, and protein synthesis in bacteria [, ]. This disruption of vital biosynthetic pathways results in bacterial cell death []. Importantly, Iclaprim demonstrates a significantly higher binding affinity for bacterial DHFR compared to mammalian DHFR, conferring its selective toxicity towards bacteria [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7